molecular formula C17H17FN4O B1615755 Lurosetron CAS No. 128486-54-4

Lurosetron

Cat. No. B1615755
Key on ui cas rn: 128486-54-4
M. Wt: 312.34 g/mol
InChI Key: NUMKWGDDRWJQMY-UHFFFAOYSA-N
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Patent
US05635513

Procedure details

6-Fluoro-2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one (224.9 g) was suspended in IMS (1125 ml) and heated to reflux. A solution of methanesulphonic acid (69.2 g) in IMS (675 ml) was added with stirring over 15 minutes. The mixture was subsequently allowed to cool over 3 hours, then seeded and left overnight at ambient temperature before being cooled to 4° C. for 5 hours, with stirring. The mixture was filtered, the solid washed with cold IMS (2×450 ml), and then dried between 40° and 76° C. in vacuo to give the title compound (226 g) as a crystalline solid.
Quantity
69.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
675 mL
Type
solvent
Reaction Step Two
[Compound]
Name
IMS
Quantity
1125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][NH:21][C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:24][S:25]([OH:28])(=[O:27])=[O:26]>>[CH3:24][S:25]([OH:28])(=[O:27])=[O:26].[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][NH:21][C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
224.9 g
Type
reactant
Smiles
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
Step Two
Name
Quantity
69.2 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
IMS
Quantity
675 mL
Type
solvent
Smiles
Step Three
Name
IMS
Quantity
1125 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
with stirring over 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool over 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left overnight at ambient temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed with cold IMS (2×450 ml)
CUSTOM
Type
CUSTOM
Details
dried between 40° and 76° C. in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)O.FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
Measurements
Type Value Analysis
AMOUNT: MASS 226 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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